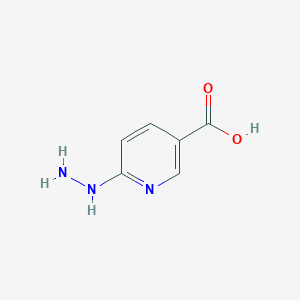

Ácido 6-hidrazinonicotínico

Descripción general

Descripción

6-Hydrazinonicotinic acid is a white crystal or crystalline powder . It is soluble in water and acid solution, and slightly soluble in some organic solvents . It has a strong reduction and oxidation .

Synthesis Analysis

The synthesis of 6-Hydrazinonicotinic acid involves the reaction of 6-Chloronicotinic acid (0.30 g; 1.9 mmol) with a 64% hydrazine monohydrate solution (2 mL, 26 mmol) at 100°C for 4 hours . The reaction mixture turns brown and is concentrated to dryness. The residue is dissolved in water and the pH is adjusted to 5.5 with concentrated HCl .Molecular Structure Analysis

The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis

6-Hydrazinonicotinic acid can be prepared by the reaction of hydrazine and 6-chloro nicotinic acid . The specific preparation method uses sodium hydroxide or ammonia to buffer treatment to avoid the occurrence of side reactions .Physical And Chemical Properties Analysis

6-Hydrazinonicotinic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 210.7±24.6 °C . The index of refraction is 1.710 .Aplicaciones Científicas De Investigación

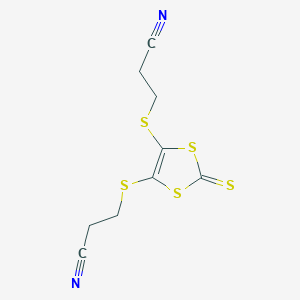

Síntesis de compuestos heterocíclicos

Ácido 6-hidrazinonicotínico: es un precursor versátil en la síntesis de compuestos heterocíclicos debido a sus dos centros nucleofílicos: una hidracina y una fracción hidrazida. Estos centros exhiben reactividad diferenciada hacia los electrófilos, lo que permite la síntesis quimio y regioselectiva de nuevas piridinohidrazonas con enlaces heteroarílicos . Estos compuestos tienen aplicaciones potenciales en el diseño de fármacos y como ligandos para complejos metálicos.

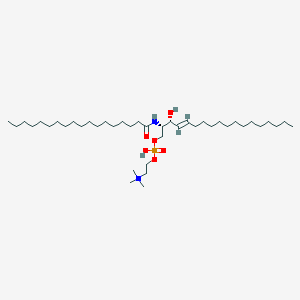

Radiofármacos

HYNIC es un ligando bifuncional de unión al tecnecio bien establecido que se utiliza en la síntesis de bioconjugados para el marcaje radiactivo con Tc-99m . Su capacidad para capturar eficientemente el tecnecio a concentraciones extremadamente bajas lo hace invaluable en el desarrollo de radiofármacos para diagnóstico y terapia.

Síntesis orgánica

Como reactivo en síntesis orgánica, el This compound se utiliza para introducir funcionalidad de hidracina en las moléculas objetivo. Esta funcionalidad es crucial para la posterior formación de hidrazonas y otros derivados con actividades biológicas significativas.

Sondeo bioquímico

En la investigación bioquímica, HYNIC sirve como sonda para estudiar varios procesos biológicos. Su naturaleza reactiva le permite unirse a diferentes biomoléculas, lo que facilita la investigación de sus vías bioquímicas.

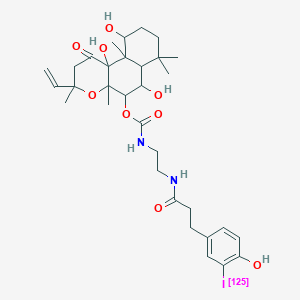

Agente terapéutico

Los derivados del compuesto exhiben una gama de propiedades biológicas, incluidas actividades antiinflamatorias, analgésicas, anticonvulsivas, antituberculosas, antitumorales, anti-VIH y antimicrobianas . Esto hace que HYNIC sea un material de partida valioso para el desarrollo de nuevos agentes terapéuticos.

Análisis MALDI-MS de oligosacáridos

This compound: se ha explorado como una nueva matriz para el análisis de espectrometría de masas de desorción/ionización láser asistida por matriz (MALDI-MS) de oligosacáridos . Su uso mejora la sensibilidad y la selectividad del análisis, lo cual es crucial para comprender la estructura y la función de estas biomoléculas.

Safety and Hazards

6-Hydrazinonicotinic acid has no special toxicity, but it is still necessary to pay attention to safe operation and avoid contact with skin and eyes . In order to avoid any accidents, pay attention to the correct use and storage of the compound in the laboratory, and follow the relevant safety guidelines and operating procedures .

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Hydrazinonicotinic acid (6-HNA) is an organic compound

Mode of Action

It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes

Biochemical Pathways

It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways

Pharmacokinetics

It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability

Result of Action

It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects

Propiedades

IUPAC Name |

6-hydrazinylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBSDZXXUIHKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396352 | |

| Record name | 6-hydrazinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133081-24-0 | |

| Record name | 6-hydrazinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

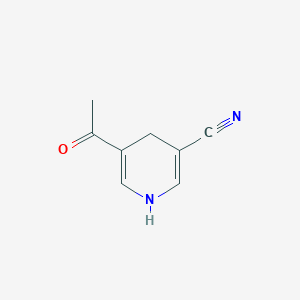

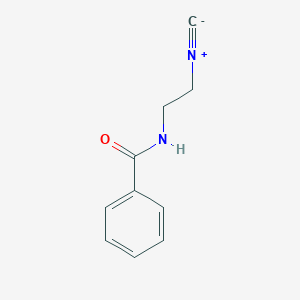

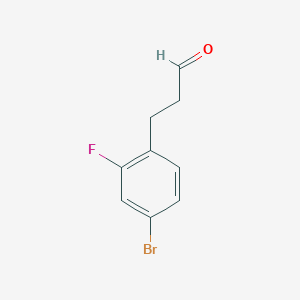

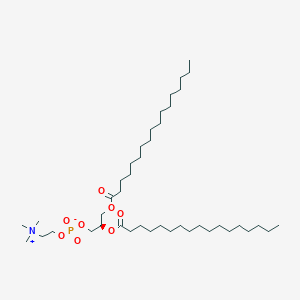

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)